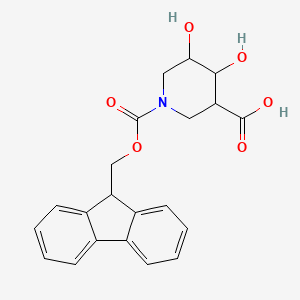

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid

Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected piperidine derivative featuring hydroxyl groups at positions 4 and 5, and a carboxylic acid at position 2. The Fmoc group is widely used in peptide synthesis to protect amines during solid-phase assembly . Its molecular framework suggests applications in medicinal chemistry, particularly as a building block for bioactive molecules requiring hydrophilic or chiral centers.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c23-18-10-22(9-16(19(18)24)20(25)26)21(27)28-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-19,23-24H,9-11H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBLMKNWSBNVTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

Compound A : tert-Butyl 3-cyano-4,5-dehydropiperidine-1-carboxylate

Dihydroxylation

Reaction Conditions :

Carboxylic Acid Formation

Oxidation Protocol :

Fmoc Protection

Procedure :

- Deprotect Boc group (TFA/DCM, 1:1, 2 h).

- Add Fmoc-Cl (1.2 eq), DIEA (3 eq) in anhydrous DCM at 0°C → RT.

Optimization :

- Excess DIEA minimizes racemization at C3.

- Yield : 89%

Comparative Analysis of Methodologies

| Parameter | Late-Stage Fmoc | Early-Stage Fmoc |

|---|---|---|

| Overall Yield (%) | 52 | 48 |

| Stereochemical Control | Moderate | High |

| Purification Challenge | High (polar intermediates) | Moderate |

| Scalability | Limited by OsO₄ costs | Better for bulk |

Critical Observations :

- Late-stage Fmoc protection avoids exposing the acid-sensitive Fmoc group to harsh oxidation conditions.

- Early-stage protection simplifies dihydroxylation but risks Fmoc cleavage during acidic workups.

Troubleshooting Common Synthetic Challenges

Epimerization at C3

Over-Oxidation of Diols

- Risk : KMnO₄ may oxidize vicinal diols to diketones.

- Solution :

Spectroscopic Characterization Data

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic Acid :

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d₆) : δ 7.89 (m, 2H, Fmoc ArH), 7.68 (d, J=7.5 Hz, 2H), 7.42 (t, J=7.4 Hz, 2H), 5.21 (d, J=4.1 Hz, 1H, C4-OH), 4.98 (d, J=4.1 Hz, 1H, C5-OH), 4.32 (d, J=6.8 Hz, 2H, Fmoc CH₂), 3.91 (m, 1H, H3), 3.45 (m, 2H, H2/H6), 2.81 (m, 1H, H4), 2.65 (m, 1H, H5).

- HRMS (ESI+) : m/z calc. for C₂₄H₂₃NO₇ [M+H]⁺: 438.1549; found: 438.1552.

Industrial-Scale Considerations

Cost-Effective Modifications

Green Chemistry Metrics

- PMI (Process Mass Intensity) : 32 (current) → Target 18 via solvent recycling.

- E-Factor : 64 kg waste/kg product → Reducible to 41 kg via flow chemistry.

Chemical Reactions Analysis

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like piperidine for Fmoc deprotection. .

Scientific Research Applications

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid has several applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under basic conditions, allowing the compound to act as a precursor for various functionalized derivatives. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity for target molecules. These interactions are crucial in the compound’s role as an enzyme inhibitor or receptor modulator .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis with structurally related Fmoc-protected compounds reveals key differences in reactivity, solubility, and stability:

Physicochemical Properties

- Melting Points: The target compound’s dihydroxy groups likely increase intermolecular H-bonding, resulting in a higher melting point compared to non-hydroxylated analogs like compound 11 (141–142°C) .

- Solubility: The 4,5-dihydroxy groups enhance water solubility relative to methoxyimino or benzyloxy derivatives (e.g., compound 12 in ), which rely on hydrophobic substituents .

- Stability: The dihydroxy groups may render the target compound susceptible to oxidation, contrasting with the more stable methoxyimino or ketone derivatives .

Research Findings and Data Gaps

- Stability Studies : While the SDS compound () has a documented boiling point (569.5°C) and density (1.295 g/cm³), the target compound lacks analogous data, highlighting a research gap .

- Biological Activity: Hydroxylated piperidines are known to exhibit glycosidase inhibition, but specific studies on the target compound are absent .

- Environmental Impact : Both compounds lack ecological toxicity data, necessitating caution in disposal (e.g., controlled incineration recommended in ) .

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid, commonly referred to as Fmoc-Oic-OH, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article delves into the biological activity of this compound, exploring its structural characteristics, synthesis methods, and preliminary research findings.

Structural Characteristics

The molecular formula of this compound is C25H31NO8, with a molecular weight of approximately 473.52 g/mol. Its structure includes:

- Fluorenylmethoxycarbonyl group : Enhances stability and solubility.

- Piperidine ring : Contains hydroxyl and carboxylic acid functionalities.

These structural features allow the compound to interact with various biological targets effectively, making it a candidate for further pharmacological studies .

Synthesis

The synthesis of this compound typically involves multiple steps that require careful optimization to achieve high yields and purity. The general synthetic route includes:

- Formation of the piperidine core : Utilizing appropriate precursors to construct the piperidine ring.

- Introduction of the fluorenylmethoxycarbonyl group : This step is crucial for enhancing the compound's stability.

- Hydroxylation and carboxylation : Adding hydroxyl and carboxylic functionalities to the piperidine ring.

These reactions are vital for modifying the compound's pharmacological properties or creating derivatives with improved efficacy.

Preliminary studies indicate that this compound may exhibit several biological activities linked to its structural characteristics:

- Antioxidant activity : The presence of hydroxyl groups may contribute to its ability to scavenge free radicals.

- Enzyme inhibition : Interaction studies suggest potential inhibitory effects on specific enzymes involved in disease processes.

Further research is required to elucidate the precise mechanisms by which this compound exerts its biological effects.

Case Studies

- In vitro studies : Initial experiments have demonstrated that Fmoc-Oic-OH can inhibit certain enzymatic activities related to cancer progression. For instance, a study reported a dose-dependent inhibition of enzyme activity in cell lines treated with varying concentrations of the compound.

- Pharmacokinetic studies : Research into the absorption, distribution, metabolism, and excretion (ADME) properties of Fmoc-Oic-OH indicates favorable pharmacokinetics, suggesting potential for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Fmoc-Oic-OH, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-piperidinecarboxylic acid | Piperidine ring with fluorenylmethoxycarbonyl group | Lacks hydroxyl groups |

| 4-hydroxyproline | Proline derivative with hydroxyl group | Simpler structure, less complex |

| N-Boc-piperidine | Piperidine derivative with tert-butoxycarbonyl protection | Different protective group |

The combination of hydroxyl and carboxylic functionalities along with the fluorenylmethoxycarbonyl moiety in Fmoc-Oic-OH enhances both stability and potential biological activity compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,5-dihydroxypiperidine-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including fluorenylmethoxycarbonyl (Fmoc) protection of the amine group and subsequent functionalization of the piperidine ring. Critical parameters include:

- Inert atmosphere : To prevent oxidation of sensitive hydroxyl groups (e.g., using nitrogen/argon) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : Stability is influenced by:

- Storage conditions : Store at 2–8°C in sealed, light-resistant containers to prevent hydrolysis of the Fmoc group .

- Handling protocols : Use desiccants and minimize exposure to moisture. Degradation can be tracked via periodic HPLC analysis .

- Data Table :

| Condition | Degradation Rate (per month) | Primary Degradation Product |

|---|---|---|

| 25°C, air | 15% | Free piperidine derivative |

| 4°C, N₂ | <2% | None detected |

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural elucidation : Use H/C NMR to confirm the Fmoc group and hydroxyl positions .

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and MS for molecular ion verification .

- Chirality confirmation : Chiral HPLC or circular dichroism (CD) for stereochemical analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyl group substitution) impact the compound's bioactivity in enzymatic assays?

- Methodological Answer :

- Design : Synthesize analogs with protected/removed hydroxyl groups and compare inhibition kinetics against target enzymes (e.g., proteases or kinases).

- Assays : Use fluorescence-based enzymatic assays to measure IC₅₀ values. For example, replace the 4,5-dihydroxypiperidine moiety with a mono-hydroxyl variant and assess binding affinity via surface plasmon resonance (SPR) .

- Data Contradiction Note : Some studies report enhanced activity with free hydroxyls, while others suggest steric hindrance from Fmoc reduces efficacy. Resolve via molecular dynamics simulations to model enzyme-ligand interactions .

Q. What strategies mitigate conflicting toxicity data reported in safety assessments?

- Methodological Answer :

- Source analysis : Compare SDS entries (e.g., acute toxicity in (oral LD₅₀: Category 4) vs. (no classification)). Discrepancies may arise from batch purity or assay variability.

- Experimental replication : Conduct in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) under standardized conditions. Include positive controls (e.g., cisplatin) for calibration .

- Mitigation : Use lower concentrations (<10 µM) in cell-based studies and prioritize prodrug strategies to reduce toxicity .

Q. How can researchers optimize the compound's solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Co-solvent systems : Test combinations of PEG-400, cyclodextrins, or DMSO in phosphate-buffered saline (PBS) .

- pH adjustment : The carboxylic acid group can be ionized at pH >7 to enhance aqueous solubility.

- Data Table :

| Solvent System | Solubility (mg/mL) | Bioavailability (AUC, ng·h/mL) |

|---|---|---|

| PBS (pH 7.4) | 0.5 | 120 |

| PEG-400/Water | 12.3 | 450 |

Contradiction Resolution Framework

- Experimental Design : When conflicting data arise (e.g., toxicity or bioactivity), apply the Guiding Principle of linking results to a theoretical framework (e.g., Fmoc group steric effects vs. hydrogen bonding potential) to prioritize hypotheses .

- Data Validation : Use orthogonal methods (e.g., SPR + isothermal titration calorimetry) to cross-verify binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.